3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate is a complex organic compound that features a benzothiazole ring fused to a chromenone structure, with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of acid chlorides and catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents
Medicine: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors
Industry: The compound’s unique properties make it useful in material science, such as in the development of dyes and polymers
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar biological activity.
2-Phenylquinazolin-4(3H)-one: Another compound with antibacterial properties.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate is unique due to its combination of a benzothiazole ring with a chromenone structure and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H13NO4S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C23H13NO4S/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)28-19(15)13-16)21-24-18-8-4-5-9-20(18)29-21/h1-13H |
InChI Key |
KHSORWOFDJUUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.